

# Griseofulvin-13C,d3: A Comprehensive Technical Guide to Safety and Handling

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## Compound of Interest

Compound Name: Griseofulvin-13C,d3

Cat. No.: B12415183

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute professional medical or safety advice. Always consult the official Safety Data Sheet (SDS) and follow all applicable laboratory safety guidelines and regulations. The safety and handling guidelines provided are for Griseofulvin and are considered applicable to **Griseofulvin-13C,d3**, as isotopic labeling is unlikely to alter its fundamental hazardous properties.

## Introduction

Griseofulvin is a fungistatic antibiotic produced by the fungus *Penicillium griseofulvum*.<sup>[1]</sup> It is primarily used to treat dermatophyte infections of the skin, hair, and nails.<sup>[1]</sup> **Griseofulvin-13C,d3** is a stable isotope-labeled version of Griseofulvin, a valuable tool in pharmacokinetic and metabolic studies. This guide provides an in-depth overview of the safety, handling, and biological aspects of **Griseofulvin-13C,d3** for laboratory personnel.

## Physicochemical and Toxicological Data

The following tables summarize key quantitative data for Griseofulvin.

Table 1: Physicochemical Properties of Griseofulvin

Property	Value	Reference
Molecular Formula	C <sub>17</sub> H <sub>17</sub> ClO <sub>6</sub>	--INVALID-LINK--
Molecular Weight	352.77 g/mol	--INVALID-LINK--
Melting Point	218-220 °C	--INVALID-LINK--
Appearance	White to off-white crystalline powder	--INVALID-LINK--
Solubility	Very slightly soluble in water; soluble in acetone, chloroform, and dimethylformamide.	--INVALID-LINK--

Note: The molecular weight of **Griseofulvin-13C,d3** will differ slightly from the unlabeled compound due to the presence of heavier isotopes.

Table 2: Acute Toxicity Data for Griseofulvin

Route of Administration	Organism	LD <sub>50</sub>	Reference
Oral	Rat	>10,000 mg/kg	--INVALID-LINK--
Oral	Mouse	>50,000 mg/kg	--INVALID-LINK--
Intraperitoneal	Mouse	200 mg/kg	--INVALID-LINK--

## Hazard Identification and Safety Precautions

Griseofulvin is classified as a hazardous substance and requires careful handling.

### 3.1 GHS Hazard Statements

- H317: May cause an allergic skin reaction.[2]
- H341: Suspected of causing genetic defects.[3]
- H351: Suspected of causing cancer.[3]

- H360: May damage fertility or the unborn child.[3]

### 3.2 Personal Protective Equipment (PPE)

- Eye/Face Protection: Wear safety glasses with side shields or chemical goggles.
- Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.
- Respiratory Protection: Use a certified dust respirator when handling the powder form to avoid inhalation.

### 3.3 Handling and Storage

- Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize dust generation and inhalation. Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.
- Storage: Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.

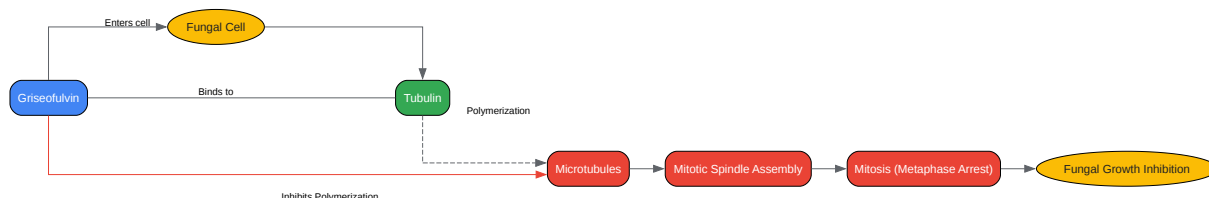
### 3.4 First Aid Measures

- Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek medical attention.
- Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation or a rash develops, seek medical attention.
- Ingestion: Do not induce vomiting. Give a glass of water. Seek immediate medical attention.
- Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

## Mechanism of Action and Signaling Pathway

Griseofulvin's primary mechanism of action is the disruption of fungal cell division (mitosis).[4] [5] It specifically targets tubulin, a protein that forms microtubules.[5] Microtubules are essential components of the mitotic spindle, which is responsible for separating chromosomes during cell division.[5] By binding to fungal tubulin, Griseofulvin inhibits the polymerization of microtubules,

leading to a dysfunctional mitotic spindle and arresting the cell cycle in metaphase.[4][6] This action is fungistatic, meaning it inhibits fungal growth rather than directly killing the fungal cells. [4]



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Caption: Mechanism of action of Griseofulvin in fungal cells.

## Experimental Protocols

The following are detailed methodologies for key experiments involving Griseofulvin.

### 5.1 In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method - adapted from CLSI M38-A)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of Griseofulvin against dermatophytes.

Materials:

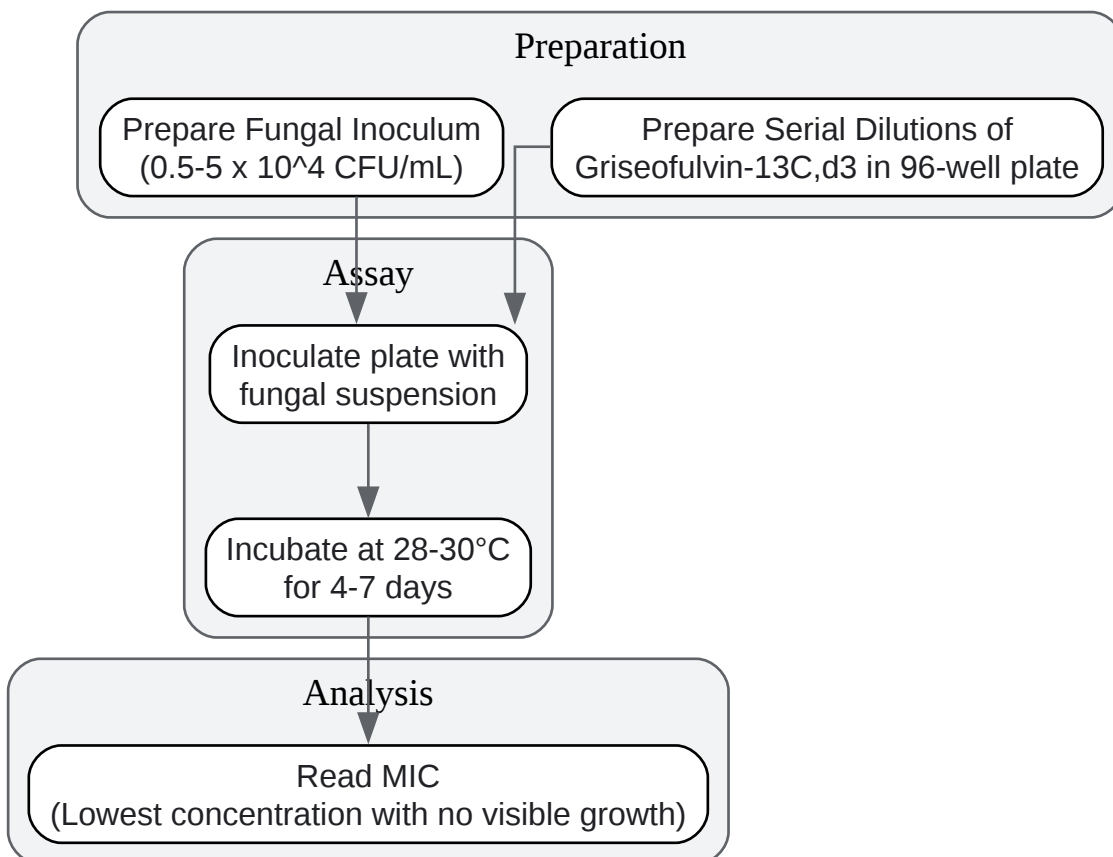
- **Griseofulvin-13C,d3** stock solution (e.g., 1600 µg/mL in DMSO)
- RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS to pH 7.0)

- 96-well flat-bottom microtiter plates
- Dermatophyte isolates
- Sterile saline
- Spectrophotometer

Procedure:

- Inoculum Preparation:
  - Culture dermatophyte isolates on a suitable agar medium (e.g., potato dextrose agar) at 28-30°C for 7-14 days.
  - Harvest conidia by gently swabbing the colonies with sterile saline.
  - Adjust the conidial suspension to a final concentration of  $0.5 \times 10^4$  to  $5 \times 10^4$  CFU/mL in RPMI-1640 medium.[\[4\]](#)
- Drug Dilution:
  - Prepare serial twofold dilutions of the **Griseofulvin-13C,d3** stock solution in RPMI-1640 medium in the 96-well plate. Final concentrations typically range from 0.03 to 8 µg/mL.[\[1\]](#)
- Inoculation:
  - Add 100 µL of the prepared fungal inoculum to each well containing the drug dilutions.
  - Include a growth control well (inoculum without drug) and a sterility control well (medium only).
- Incubation:
  - Incubate the plates at 28-30°C for 4-7 days, or until sufficient growth is observed in the growth control well.[\[1\]](#)
- MIC Determination:

- The MIC is the lowest concentration of **Griseofulvin-13C,d3** that shows complete inhibition of visible fungal growth.[7]



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Caption: Workflow for antifungal susceptibility testing.

## 5.2 Biofilm Inhibition Assay (Crystal Violet Method)

This protocol assesses the ability of **Griseofulvin-13C,d3** to inhibit biofilm formation.

Materials:

- **Griseofulvin-13C,d3** stock solution
- Appropriate fungal growth medium (e.g., Sabouraud Dextrose Broth)
- 96-well flat-bottom microtiter plates

- Fungal inoculum
- 0.1% Crystal Violet solution
- 30% Acetic Acid or 95% Ethanol
- Plate reader

Procedure:

- Inoculum Preparation:
  - Grow the fungal strain in the appropriate broth overnight.
  - Dilute the culture to the desired starting concentration (e.g.,  $1 \times 10^6$  cells/mL).
- Assay Setup:
  - Add 100  $\mu$ L of the fungal inoculum to each well of the 96-well plate.
  - Add 100  $\mu$ L of **Griseofulvin-13C,d3** at various concentrations to the wells. Include a no-drug control.
- Incubation:
  - Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
- Washing:
  - Carefully remove the planktonic cells by gently washing the wells with sterile distilled water or PBS.
- Staining:
  - Add 125  $\mu$ L of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.[\[2\]](#)
- Washing:

- Remove the crystal violet solution and wash the wells again with water to remove excess stain.
- Solubilization:
  - Add 200  $\mu$ L of 30% acetic acid or 95% ethanol to each well to solubilize the stained biofilm.[\[2\]](#)
- Quantification:
  - Transfer 125  $\mu$ L of the solubilized stain to a new flat-bottom plate and measure the absorbance at a wavelength of 570-595 nm using a plate reader.

### 5.3 In Vitro Microtubule Polymerization Assay

This protocol evaluates the direct effect of **Griseofulvin-13C,d3** on the polymerization of tubulin into microtubules.

Materials:

- Purified tubulin (e.g., from bovine brain)
- **Griseofulvin-13C,d3**
- Polymerization buffer (e.g., 25 mM PIPES, pH 6.8, containing 1 M sodium glutamate, 1 mM GTP, and 5 mM  $MgCl_2$ )
- Centrifuge capable of 50,000 x g
- Bradford assay reagents

Procedure:

- Reaction Setup:
  - Incubate purified tubulin (e.g., 11  $\mu$ M) with various concentrations of **Griseofulvin-13C,d3** in polymerization buffer at 37°C for 30 minutes.[\[8\]](#)
- Polymerization:



- Initiate polymerization by adding GTP and incubating at 37°C.
- Sedimentation:
  - Separate polymerized microtubules from unpolymerized tubulin by centrifugation at 50,000 x g for 40 minutes at 32°C.[8]
- Quantification:
  - Carefully remove the supernatant (containing unpolymerized tubulin).
  - Resuspend the pellet (containing microtubules) in buffer.
  - Determine the protein concentration of both the supernatant and the pellet using a Bradford assay to quantify the extent of polymerization.

## Disposal Considerations

All waste containing **Griseofulvin-13C,d3** must be handled as hazardous waste. Dispose of in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.

## Conclusion

**Griseofulvin-13C,d3** is a valuable research tool that requires careful handling due to its potential health hazards. By adhering to the safety guidelines, utilizing appropriate personal protective equipment, and following established experimental protocols, researchers can safely and effectively utilize this compound in their studies. A thorough understanding of its mechanism of action is crucial for interpreting experimental results and for the development of new antifungal therapies.

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